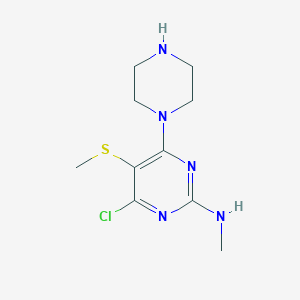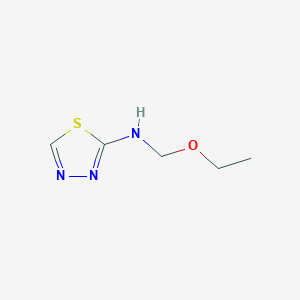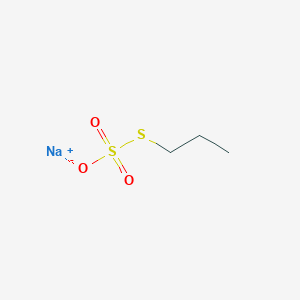![molecular formula C16H21NO2S B13112909 4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid CAS No. 89487-14-9](/img/structure/B13112909.png)
4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a tert-butylsulfanyl group attached to an isoindole ring, which is further connected to a butanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of tert-butylthiol with a suitable isoindole precursor, followed by further functionalization to introduce the butanoic acid group . The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and other advanced technologies to enhance reaction efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the isoindole ring or the butanoic acid group.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to various biomolecules, influencing its biological effects . The isoindole ring and butanoic acid moiety also contribute to the compound’s overall activity by interacting with different cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoindole derivatives and tert-butylsulfanyl-containing molecules. Examples include:
Uniqueness
4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
89487-14-9 |
|---|---|
Molekularformel |
C16H21NO2S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
4-(1-tert-butylsulfanylisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C16H21NO2S/c1-16(2,3)20-15-13-8-5-4-7-12(13)11-17(15)10-6-9-14(18)19/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
XBRHTWYXDBZNTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C2C=CC=CC2=CN1CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)

![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)


![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)



![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)


